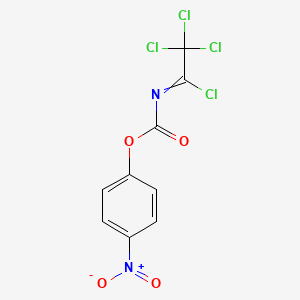
4-Nitrophenyl (tetrachloroethylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (tetrachloroethylidene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties. This compound is characterized by the presence of a 4-nitrophenyl group and a tetrachloroethylidene moiety, which contribute to its unique chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (tetrachloroethylidene)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with tetrachloroethylidene amine in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the environmental impact .
化学反応の分析
Types of Reactions
4-Nitrophenyl (tetrachloroethylidene)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) in an organic solvent.
Reduction: Hydrogen gas and palladium on carbon or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted carbamates.
Reduction: 4-Aminophenyl (tetrachloroethylidene)carbamate.
Hydrolysis: 4-Nitrophenol and tetrachloroethylidene amine.
科学的研究の応用
作用機序
The mechanism of action of 4-nitrophenyl (tetrachloroethylidene)carbamate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrachloroethylidene moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
4-Nitrophenyl chloroformate: A related compound used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl carbonate: Another similar compound used as a protecting group in organic synthesis.
4-Nitrophenyl carbamate: A compound with similar structural features but different reactivity and applications.
Uniqueness
4-Nitrophenyl (tetrachloroethylidene)carbamate is unique due to the presence of the tetrachloroethylidene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for the development of new therapeutic agents .
特性
CAS番号 |
823190-72-3 |
|---|---|
分子式 |
C9H4Cl4N2O4 |
分子量 |
345.9 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(1,2,2,2-tetrachloroethylidene)carbamate |
InChI |
InChI=1S/C9H4Cl4N2O4/c10-7(9(11,12)13)14-8(16)19-6-3-1-5(2-4-6)15(17)18/h1-4H |
InChIキー |
UBYFKOSCDOAEFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N=C(C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
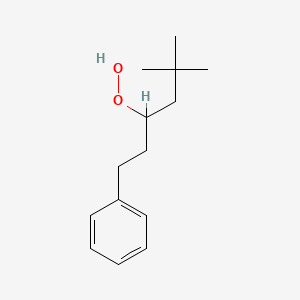
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
methanone](/img/structure/B14223922.png)
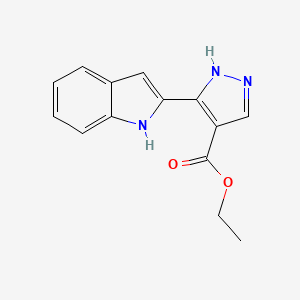
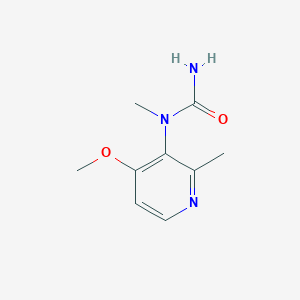
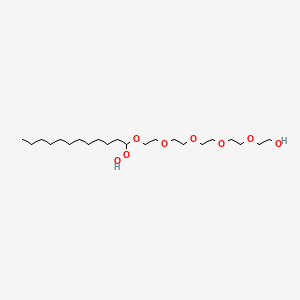
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
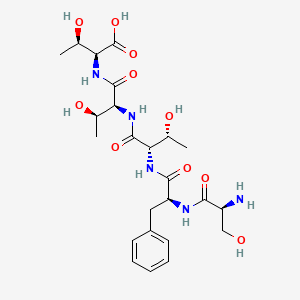
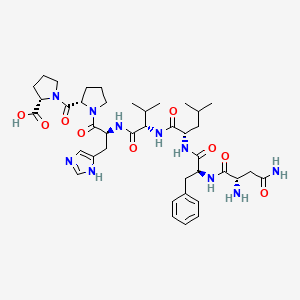
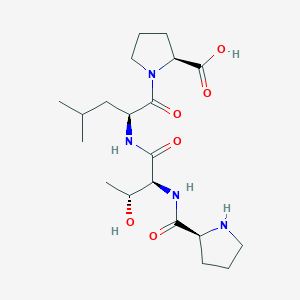
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
